Benzyl phenyl ether derivative 1 Benzyl phenyl ether derivative 1
Brand Name: Vulcanchem
CAS No.:
VCID: VC14565812
InChI: InChI=1S/C31H26BrClN2O5/c32-30-23(10-5-11-25(30)22-8-2-1-3-9-22)19-40-29-14-28(39-18-21-7-4-6-20(12-21)15-34)24(13-26(29)33)16-35-27(17-36)31(37)38/h1-14,27,35-36H,16-19H2,(H,37,38)
SMILES:
Molecular Formula: C31H26BrClN2O5
Molecular Weight: 621.9 g/mol

Benzyl phenyl ether derivative 1

CAS No.:

Cat. No.: VC14565812

Molecular Formula: C31H26BrClN2O5

Molecular Weight: 621.9 g/mol

* For research use only. Not for human or veterinary use.

Benzyl phenyl ether derivative 1 -

Specification

Molecular Formula C31H26BrClN2O5
Molecular Weight 621.9 g/mol
IUPAC Name 2-[[4-[(2-bromo-3-phenylphenyl)methoxy]-5-chloro-2-[(3-cyanophenyl)methoxy]phenyl]methylamino]-3-hydroxypropanoic acid
Standard InChI InChI=1S/C31H26BrClN2O5/c32-30-23(10-5-11-25(30)22-8-2-1-3-9-22)19-40-29-14-28(39-18-21-7-4-6-20(12-21)15-34)24(13-26(29)33)16-35-27(17-36)31(37)38/h1-14,27,35-36H,16-19H2,(H,37,38)
Standard InChI Key GSJUKYYDHBOJEP-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)C2=CC=CC(=C2Br)COC3=C(C=C(C(=C3)OCC4=CC(=CC=C4)C#N)CNC(CO)C(=O)O)Cl

Introduction

Chemical Identity and Structural Characteristics

Synthesis and Modifications

The compound’s synthesis involves multi-step organic reactions, including nucleophilic substitution and catalytic coupling. A patent by Zhai et al. (2017) describes the use of MEDV-13 descriptors to optimize synthetic routes for benzyl ether derivatives, achieving high yields (36–89%) through Wittig olefination and hydrolysis . Critical steps include the formation of cyclic α-alkoxyphosphonium salts, which serve as intermediates for introducing varied substituents .

Catalytic and Reaction Pathways

Hydrolysis and Alkylation

In aqueous phases, benzyl phenyl ether derivative 1 undergoes selective C-O bond cleavage via acid-catalyzed hydrolysis, producing phenol and benzyl alcohol as intermediates . At 523 K, the reaction is accelerated by hydronium ions derived from water dissociation, with HZSM-5 zeolites enhancing proton availability and reaction rates . Nickel-based catalysts further modify pathways, enabling hydrogenolysis to yield toluene and benzene derivatives .

Table 1: Catalytic Cleavage Products Under Varied Conditions

CatalystTemperature (K)Primary ProductsSecondary Products
None523Phenol, Benzyl alcoholAlkylated aromatics
HZSM-5523Phenol (accelerated)Toluene, Benzene
Ni/SiO₂523TolueneCyclohexane derivatives

Pharmacological Applications

PD-1/PD-L1 Inhibition in Immunotherapy

Benzyl phenyl ether derivative 1 is a key candidate in cancer immunotherapy, targeting the PD-1/PD-L1 checkpoint pathway. By blocking the interaction between PD-1 (on T-cells) and PD-L1 (on tumor cells), the compound reactivates suppressed immune responses, enabling T-cell-mediated tumor destruction . Patent EP3450423B1 discloses derivatives of the compound with IC₅₀ values <100 nM in PD-1/PD-L1 binding assays, demonstrating potent immunomodulatory effects .

Structure-Activity Relationships (SAR)

Substituents on the benzyl and phenyl rings critically modulate activity:

  • R₁ Groups: Bulky substituents (e.g., trifluoromethyl) enhance binding to PD-L1’s hydrophobic pockets .

  • R₂ Groups: Electron-withdrawing groups (e.g., cyano, sulfonyl) improve solubility and metabolic stability .

  • R₃ Groups: Aminoalkyl chains facilitate membrane penetration and intracellular retention .

Table 2: Key SAR Findings for Anticancer Activity

Substituent PositionOptimal GroupEffect on Activity
R₁Trifluoromethyl↑ Binding affinity (2-fold)
R₂Cyano↑ Metabolic half-life
R₃Dimethylamino↑ Cellular uptake

Non-Pharmaceutical Applications

Antifouling Activity

Benzyl phenyl ether derivative 1 exhibits potent antifouling properties against barnacle larvae (Balanus amphitrite), with EC₅₀ values <3.05 µM . Bromination and acetoxylation of the phenyl ring enhance toxicity to fouling organisms while maintaining low environmental persistence .

Toxicological and Environmental Considerations

While the compound’s ecotoxicological profile remains under study, its structural analogs show moderate biodegradability in marine environments. Hydrolysis byproducts (e.g., phenol) require monitoring due to aquatic toxicity .

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